Phenylalanine O-benzyl ester

Beschreibung

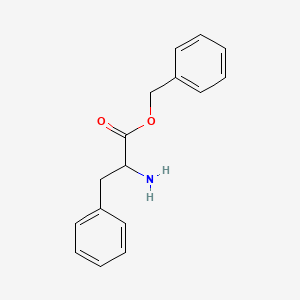

Phenylalanine O-benzyl ester (Phe-OBn) is a chemically modified derivative of the amino acid phenylalanine, where the hydroxyl group is esterified with a benzyl moiety. This modification enhances its utility in organic synthesis, particularly as a protecting group for carboxyl functionalities or as an intermediate in prodrug design. The benzyl group confers distinct stability and reactivity profiles, enabling selective deprotection under mild conditions (e.g., catalytic hydrogenation or boron tribromide treatment) . Phe-OBn is widely employed in peptide synthesis, enzyme substrate design, and pharmaceutical intermediates due to its balance of stability and controlled hydrolysis .

Eigenschaften

Molekularformel |

C16H17NO2 |

|---|---|

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

benzyl 2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2 |

InChI-Schlüssel |

FPRSPUHXEPWUBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |

Verwandte CAS-Nummern |

1738-78-9 (4-toulenesulfonate) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Hydrolytic Stability

The half-life ($t_{1/2}$) of phenylalanine esters in pH 7.4 buffer follows the order:

Phe-3-HPG < Phe-OBn < Phe-OMe < Phe-OEt (Table 1) .

| Phenylalanine Ester Derivative | Relative Half-Life (Ranking) |

|---|---|

| Phe-3-HPG | Shortest ($t_{1/2}$ ~ minutes) |

| Phe-OBn | Intermediate ($t_{1/2}$ ~ hours) |

| Phe-OMe | Longer ($t_{1/2}$ ~ days) |

| Phe-OEt | Longest ($t_{1/2}$ ~ weeks) |

The benzyl ester’s intermediate stability balances enzymatic activation (e.g., in prodrugs) and resistance to premature hydrolysis in physiological conditions. Methyl and ethyl esters, with longer $t_{1/2}$, are less suitable for targeted drug release but ideal for permanent carboxyl protection .

Enzyme Specificity

Phe-OBn serves as a substrate for enantioselective esterases, such as the S-specific esterase from Bacillus cereus, which resolves racemic O-benzyl lactic acid ethyl ester—a key intermediate in levofloxacin synthesis . This enzyme exhibits negligible activity toward methyl or tert-butyl esters, highlighting the benzyl group’s role in enzyme-substrate recognition.

Prodrug Activation

In prodrug systems, Phe-OBn’s hydrolysis is catalyzed by enzymes like hVACVase, which cleaves the ester bond to release active drugs. Compared to valine-based analogs, Phe-OBn shows moderate $t_{1/2}$, enabling controlled release without excessive persistence .

Deprotection Strategies

The O-benzyl group is selectively removable under conditions that leave other esters intact:

- Catalytic Hydrogenation : Efficiently cleaves the benzyl group without affecting methyl or tert-butyl esters .

- Borane Reagents : BBr₃ or BCl₃ selectively deprotect benzyl esters in the presence of acid-labile groups .

In contrast, methyl esters require harsh hydrolysis (e.g., LiOH/MeOH), which may degrade sensitive functionalities .

Functional Advantages in Drug Design

- Enhanced Bioactivity : Incorporation of Thr-O-benzyl ester (Thr(Bzl)) in caspase substrates (e.g., MPP41/42) improves binding to the S2 pocket, increasing sensitivity 10-fold compared to unmodified threonine .

- Solubility and Targeting : Benzyl esters improve lipophilicity, facilitating membrane penetration in antimicrobial surfactants and HCV NS5B inhibitors .

Q & A

Q. What are the common synthetic routes for preparing Phenylalanine O-benzyl ester?

this compound is typically synthesized via alkylation of the phenolic hydroxyl group using benzyl bromide under basic conditions. For example, L-Tyrosine is esterified with methanol using SOCl₂ as a catalyst, followed by benzylation of the phenol group with benzyl bromide and K₂CO₃/NaHCO₃ in DMF at elevated temperatures (e.g., 100°C) to achieve high yields . Alternative methods include Friedel-Crafts acylation and subsequent benzylation for specialized analogs .

Q. How is the O-benzyl group employed as a protecting group in peptide synthesis?

The O-benzyl group protects phenolic or carboxylic acid functionalities during multi-step syntheses, preventing undesired side reactions. For instance, in peptide macrocyclization, it safeguards reactive sites during coupling or oxidation steps. Deprotection is achieved via catalytic hydrogenolysis using Pd/C with pyridine as a catalyst poison to ensure selectivity without affecting other protective groups (e.g., N-Cbz or benzyl esters) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- HPLC : To assess purity and monitor reaction progress .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis (NIST databases provide reference spectra) .

- NMR : To verify stereochemistry and structural integrity, particularly for chiral intermediates .

Advanced Research Questions

Q. What strategies enable selective deprotection of O-benzyl esters in multi-functional molecules?

Selective removal of O-benzyl groups requires tailored hydrogenolysis conditions. Pd/C with pyridine as an additive selectively poisons the catalyst, preventing over-reduction of sensitive groups like nitro or olefins. For example, this method was used to deprotect phenolic O-benzyl groups while retaining benzyl esters in a muraglitazar metabolite synthesis .

Q. How does O-benzyl substitution impact the receptor binding affinity of peptide analogs?

Structural studies show that O-benzyl groups enhance steric bulk and hydrophobic interactions with receptor pockets. In apelin-13 analogs, replacing Phe13 with Tyr-OBn increased binding affinity (Ki: 0.02 nM vs. 0.7 nM for the parent compound) by optimizing interactions with the apelin receptor’s hydrophobic cleft . This modification also improves metabolic stability by shielding labile sites from enzymatic degradation.

Q. How can O-benzyl esters be incorporated into structure-activity relationship (SAR) studies of GPCR antagonists?

In functionalized congener approaches, O-benzyl esters serve as attachment points for modular chains. For A3 adenosine receptor antagonists, para-substituted O-benzyl esters at the 3- or 5-position of dihydropyridine cores allowed conjugation to biotin or fluorescent tags without compromising receptor binding . This strategy facilitates probe design for receptor localization studies.

Q. What are the challenges in maintaining stereochemistry during O-benzyl ester manipulations?

Racemization risks arise during ester hydrolysis or coupling steps. Chiral auxiliaries (e.g., L-proline derivatives) and low-temperature conditions (-78°C) minimize epimerization. For example, in β-ketophosphonate synthesis, N-benzyl O-benzyl proline intermediates maintained chirality during lithiation and phosphorylation .

Methodological Considerations

Q. How are O-benzyl esters utilized in kinetic resolution of β- and γ-amino acids?

Engineered ω-transaminases selectively catalyze the amination of β-keto esters to β-phenylalanine derivatives. O-benzyl protection of carboxyl groups ensures compatibility with enzymatic active sites, enabling high enantiomeric excess (e.g., >99% ee for β-phenylalanine esters) .

Q. What role do O-benzyl esters play in hydroxamate-based drug design?

In HDAC inhibitor synthesis, O-benzyl-protected hydroxylamines are coupled to carboxylic acids to form hydroxamates. Subsequent hydrogenolysis removes the benzyl group, yielding free hydroxamic acids critical for metal chelation in enzyme inhibition .

Q. How are O-benzyl esters applied in solid-phase peptide synthesis (SPPS)?

O-benzyl groups protect tyrosine or modified phenylalanine residues during SPPS. After chain assembly, global deprotection with HF or TFA cleaves the benzyl group while releasing the peptide from the resin. This method was used to synthesize dynorphin analogs with N,N-diallyl-tyrosine modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.